molecular formula C24H23NO6 B11009135 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B11009135
M. Wt: 421.4 g/mol
InChI Key: SZAINTMSBVNTTE-SFHVURJKSA-N
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Description

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen ring system fused with a cyclopentane ring, an acetyl group, and a phenylalanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine typically involves multiple steps. The initial step often includes the formation of the chromen ring system, followed by the introduction of the cyclopentane ring. The acetylation of the chromen ring and the subsequent coupling with L-phenylalanine are critical steps in the synthesis. Common reagents used in these reactions include acetic anhydride, phenylalanine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylalanine moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-tyrosine
  • N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-tryptophan

Uniqueness

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine is unique due to its specific structural features, such as the fused chromen and cyclopentane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H23NO6/c1-14-10-19(22-16-8-5-9-17(16)24(29)31-20(22)11-14)30-13-21(26)25-18(23(27)28)12-15-6-3-2-4-7-15/h2-4,6-7,10-11,18H,5,8-9,12-13H2,1H3,(H,25,26)(H,27,28)/t18-/m0/s1

InChI Key

SZAINTMSBVNTTE-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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